1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C11H19NO5 and a molecular weight of 245.28 g/mol . It is a pyrrolidine derivative, characterized by the presence of tert-butyl, methyl, and hydroxyl groups attached to the pyrrolidine ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 3-methylpyrrolidine-1,3-dicarboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, which is essential for its use in research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and substitution reagents like alkyl halides or acyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme mechanisms and protein-ligand interactions.
Medicine: As a potential therapeutic agent or drug precursor.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the tert-butyl and methyl groups provide steric hindrance and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(hydroxymethyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
- tert-Butyl 3-methyl 4-formyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate
Uniqueness
1-Tert-butyl 3-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both tert-butyl and methyl groups, along with the hydroxyl group, allows for versatile chemical modifications and interactions, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl 3-hydroxypyrrolidine-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-6-5-11(15,7-12)8(13)16-4/h15H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAIMDFVDAWVMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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